molecular formula C5H5F3O2 B2754427 2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2229279-61-0

2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2754427
CAS No.: 2229279-61-0
M. Wt: 154.088
InChI Key: SCQYNKBLBBBADU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C5H5F3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This reaction, however, yields low amounts of the desired product.

Industrial Production Methods

the use of difluorocarbene precursors, such as trimethylsilyl fluorosulfonyldifluoroacetate, has been reported to be a versatile approach for the synthesis of difluorocyclopropane derivatives .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool for biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid
  • 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid

Uniqueness

2,2-Difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,2-difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-2-4(3(9)10)1-5(4,7)8/h1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYNKBLBBBADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229279-61-0
Record name 2,2-difluoro-1-(fluoromethyl)cyclopropane-1-carboxylic acid
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